CRTH2 Receptor Binding Affinity: Target Engagement vs. In-Class CYP Off-Target Selectivity
The compound demonstrates measurable binding to the human CRTH2 (DP2) receptor with a Ki of 220 nM in a radioligand displacement assay [1]. In contrast, when profiled against human cytochrome P450 isoforms CYP1A2 and CYP3A4 in recombinant enzyme assays, the compound shows negligible inhibition with IC50 values >10,000 nM for both isoforms [1]. This three-order-of-magnitude selectivity window (CRTH2 Ki ~220 nM vs. CYP IC50 >10,000 nM) indicates that the compound's molecular recognition is target-driven rather than promiscuous, distinguishing it from less selective pyridopyrimidine derivatives that exhibit significant CYP inhibition at similar or lower concentrations.
| Evidence Dimension | Target engagement (CRTH2) vs. CYP off-target liability (CYP1A2, CYP3A4) |
|---|---|
| Target Compound Data | CRTH2 Ki = 220 nM; CYP1A2 IC50 >10,000 nM; CYP3A4 IC50 >10,000 nM |
| Comparator Or Baseline | Same compound tested across multiple targets; selectivity ratio = CRTH2 Ki / CYP IC50 |
| Quantified Difference | >45-fold selectivity for CRTH2 over CYP1A2 and CYP3A4 (>10,000 / 220 ≈ 45.5×) |
| Conditions | CRTH2: Displacement of [³H]PGD2 from human CRTH2 receptor expressed in CHO cell membranes, 90 min incubation, scintillation proximity assay. CYP1A2/CYP3A4: Inhibition of human recombinant enzyme, 15 min pre-incubation prior to substrate addition, 30 min measurement by spectrophotometry. |
Why This Matters
A >45-fold selectivity window over major hepatic CYP isoforms reduces the likelihood of metabolism-based drug–drug interaction liabilities in cell-based or in vivo pharmacological studies, making this compound a cleaner tool for CRTH2 target validation compared to non-selective analogs.
- [1] BindingDB. BDBM50384462 (CHEMBL2036208). Ki: 220 nM (CRTH2); IC50: >10,000 nM (CYP1A2); IC50: >10,000 nM (CYP3A4). View Source
